molecular formula C9H13N3 B1463116 2-Cyclopentylpyrimidin-4-amine CAS No. 871823-79-9

2-Cyclopentylpyrimidin-4-amine

Cat. No. B1463116
M. Wt: 163.22 g/mol
InChI Key: AJHXQZJGACQEDX-UHFFFAOYSA-N
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Description

2-Cyclopentylpyrimidin-4-amine is a small, organic molecule with the chemical formula C9H13N3 . It has a molecular weight of 163.22 .


Molecular Structure Analysis

The molecular structure of 2-Cyclopentylpyrimidin-4-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Physical And Chemical Properties Analysis

2-Cyclopentylpyrimidin-4-amine is a powder at room temperature . Its InChI Code is 1S/C9H13N3/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12) and its InChI key is AJHXQZJGACQEDX-UHFFFAOYSA-N .

Scientific Research Applications

Cyclin-Dependent Kinase Inhibition

2-Cyclopentylpyrimidin-4-amine derivatives have been identified as potent and selective inhibitors of Cyclin D dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation and have been validated as targets for anticancer drug discovery. A novel series of these derivatives demonstrated high potency and selectivity, with one molecule in particular showing remarkable oral bioavailability and efficacy in inhibiting tumor growth in acute myeloid leukemia mouse xenografts without clinical toxicity, positioning it as a clinical development candidate (Tadesse et al., 2017).

Synthesis and Chemical Reactivity

Another aspect of 2-Cyclopentylpyrimidin-4-amine related research includes its synthesis and chemical reactivity. For example, N-(4,4-diethoxybutyl)pyrimidin-2-amine undergoes acid-catalyzed intramolecular cyclization in the presence of phenols, leading to the formation of 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives. These compounds are obtained with moderate to good yields via an operationally simple one-step procedure, indicating a facile method for generating structurally diverse pyrimidine derivatives (Gazizov et al., 2015).

Antitumor Activity

In the realm of antitumor activity, novel 2-thiopyrimidine derivatives have been designed as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. These derivatives were synthesized starting from a key compound and evaluated for their anti-proliferative activity against human cancer cell lines. Some derivatives showed pronounced antitumor activity, highlighting the therapeutic potential of 2-Cyclopentylpyrimidin-4-amine derivatives in cancer treatment (Fathalla et al., 2012).

Synthetic Methodologies

The research also extends to developing synthetic methodologies involving 2-Cyclopentylpyrimidin-4-amine derivatives. For instance, a visible light-promoted three-component tandem annulation process has been developed for synthesizing 2-iminothiazolidin-4-ones. This process involves C-S/C-N bond formation without metal or photocatalyst, showcasing an innovative approach to constructing complex molecules with broad substrate scope, excellent functional group tolerance, and potential applications in pharmaceutical industries (Guo et al., 2018).

Safety And Hazards

The safety information for 2-Cyclopentylpyrimidin-4-amine indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-cyclopentylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHXQZJGACQEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306836
Record name 2-Cyclopentyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentylpyrimidin-4-amine

CAS RN

871823-79-9
Record name 2-Cyclopentyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871823-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopentyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This material was obtained in analogy to example 2, step A] via the alternative preparation method from cyclopentanecarboxamidine hydrochloride (CAS 68284-02-6) (500 mg) and 2-chloroacrylonitrile (324 mg) to give 2-cyclopentyl-pyrimidin-4-ylamine as an amorphous glass (142 mg). MS (ESI): 164.6 (MH+). This material was contaminated with several side products that could not be identified.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
324 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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